1-Cyano-N,N-dimethylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

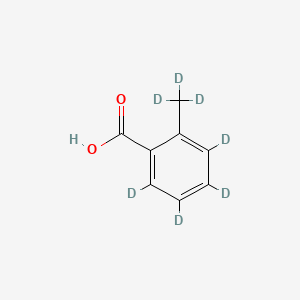

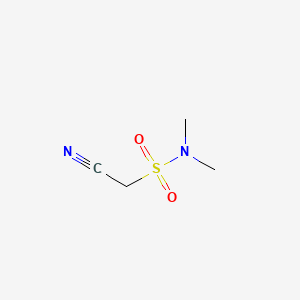

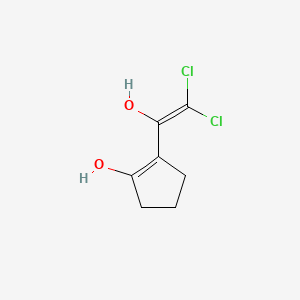

1-Cyano-N,N-dimethylmethanesulfonamide is a sulfonamide derivative . It has a molecular formula of C4H8N2O2S and a molecular weight of 148.184 . It is used in the preparation of antibiotics and other pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of 1-Cyano-N,N-dimethylmethanesulfonamide consists of a sulfonamide group attached to a cyano group and two methyl groups . The molecular formula is C4H8N2O2S .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyano-N,N-dimethylmethanesulfonamide, such as its melting point, boiling point, and density, are not available from the current sources .Scientific Research Applications

Synthesis and Organic Chemistry Applications

1-Cyano-N,N-dimethylmethanesulfonamide serves as a versatile intermediate in organic synthesis, contributing to the development of various sulfonamide and cyano-containing compounds. Its application spans the synthesis of vinyl sulfones and sulfonamides, which are pivotal in synthetic organic chemistry due to their roles as dienophiles, Michael acceptors, and agents in electrocyclization reactions. These compounds are utilized for their biological activities, including enzyme inhibition, highlighting the significance of 1-Cyano-N,N-dimethylmethanesulfonamide in medicinal chemistry and drug development. A notable synthesis approach involves dehydrative protocols starting from related sulfonamides, utilizing reagents like MeSO2Cl in combination with organic bases to efficiently generate vinyl derivatives without isolating intermediate mesyl derivatives. This streamlined process exemplifies the chemical's utility in synthesizing low molecular weight compounds efficiently and effectively (Kharkov University Bulletin Chemical Series, 2020).

Electrosynthesis and Sulfur Chemistry

The electrosynthesis of isothiazoles from 1-Cyano-N,N-dimethylmethanesulfonamide derivatives showcases its role in generating sulfur-containing compounds. Utilizing a reactive sulfur-graphite electrode, this method leverages vinyl sulfones with cyano groups to produce isothiazoles, demonstrating the compound's adaptability in synthesizing sulfur-rich heterocycles. This process exemplifies the innovative applications of 1-Cyano-N,N-dimethylmethanesulfonamide in electrochemical reactions, contributing to the development of compounds with potential biological and material science applications (Electrochimica Acta, 1999).

Nucleophilic Substitution Reactions

1-Cyano-N,N-dimethylmethanesulfonamide's involvement in nucleophilic substitution reactions further underscores its utility in organic synthesis. These reactions facilitate the formation of diverse functional groups and structures, essential for constructing complex molecules. For instance, the palladium(0) catalyzed substitution of 1-alkenylcyclopropyl esters and chlorides showcases the compound's role in generating cyclopropylidene derivatives, highlighting its importance in creating building blocks for more complex molecular architectures (Journal of the American Chemical Society, 1992).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-cyano-N,N-dimethylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S/c1-6(2)9(7,8)4-3-5/h4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLLRLMSCNHPBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653794 |

Source

|

| Record name | 1-Cyano-N,N-dimethylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyano-N,N-dimethylmethanesulfonamide | |

CAS RN |

926265-18-1 |

Source

|

| Record name | 1-Cyano-N,N-dimethylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B586208.png)